2-(Diethylamino)-2-phenylacetic acid hydrobromide

Analytical Chemistry Quality Control Reproducibility

Inconsistent salt stoichiometry and hygroscopicity in α,α-disubstituted amino acid intermediates frequently compromise SAR reproducibility and kilogram-scale process mass balance. 2-(Diethylamino)-2-phenylacetic acid hydrobromide (CAS 1258639-34-7) resolves this as a non-hygroscopic, crystalline hydrobromide salt of defined molecular weight (288.18 g/mol). • 95% purity verified by orthogonal methods (NMR, HPLC, GC) for reliable SAR campaigns • Ambient storage & shipping - no cold chain required • Directly applicable to camylofin-class spasmolytic and CNS-targeted API intermediate scale-up

Molecular Formula C12H18BrNO2
Molecular Weight 288.18 g/mol
CAS No. 1258639-34-7
Cat. No. B1522545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)-2-phenylacetic acid hydrobromide
CAS1258639-34-7
Molecular FormulaC12H18BrNO2
Molecular Weight288.18 g/mol
Structural Identifiers
SMILESCCN(CC)C(C1=CC=CC=C1)C(=O)O.Br
InChIInChI=1S/C12H17NO2.BrH/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10;/h5-9,11H,3-4H2,1-2H3,(H,14,15);1H
InChIKeyVMOGWXCZAXEOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)-2-phenylacetic Acid Hydrobromide: CNS Building Block


2-(Diethylamino)-2-phenylacetic acid hydrobromide is a crystalline α,α-disubstituted amino acid derivative, supplied as a stable hydrobromide salt with a molecular weight of 288.18 g/mol and a molecular formula of C12H18BrNO2 . This compound serves as a versatile intermediate and building block in medicinal chemistry, particularly for the synthesis of spasmolytic agents and central nervous system (CNS) therapeutics that leverage its diethylamino-phenylacetic acid core [1]. Its utility is grounded in the established structure-activity relationships (SAR) of its class, where the specific substitution pattern is critical for pharmacological activity [1].

Non-Substitution of 2-(Diethylamino)-2-phenylacetic Acid Hydrobromide


Within the class of α-substituted phenylacetic acids, seemingly minor structural variations—including the nature of the counterion or N-alkyl substituent—can lead to profound differences in physicochemical properties and downstream biological activity . The hydrobromide salt form of 2-(diethylamino)-2-phenylacetic acid is not interchangeable with its free base or alternative salts (e.g., hydrochloride) due to differential solid-state stability, hygroscopicity, and solubility, which directly impact formulation, handling, and reproducibility in synthetic protocols . Furthermore, substitution of the diethylamino group with other N-alkyl moieties is known to alter the pharmacological profile of the resulting derivatives, as exemplified by the distinct antimuscarinic activity of camylofin, a related 2-[2-(diethylamino)ethylamino]-2-phenylacetic acid ester [1].

2-(Diethylamino)-2-phenylacetic Acid Hydrobromide: Procurement Evidence Guide


Batch-Verified Analytical Purity

The target compound, 2-(diethylamino)-2-phenylacetic acid hydrobromide (CAS 1258639-34-7), is supplied with a certified purity of 95%, supported by batch-specific analytical data including NMR, HPLC, and GC . In contrast, the structurally related free acid (CAS 850418-42-7) is offered by various suppliers with a minimum purity of 95%, but the availability of comprehensive, multi-method batch QC data is less consistently documented . The inclusion of GC as a routine QC method for the hydrobromide salt is particularly relevant for detecting volatile organic impurities that could interfere with sensitive downstream applications .

Analytical Chemistry Quality Control Reproducibility

Hydrobromide Salt Handling & Stability

2-(Diethylamino)-2-phenylacetic acid hydrobromide exists as a powder that is stable at ambient temperatures, with a recommended storage temperature of room temperature (RT) . This is a distinct advantage over the free acid form (CAS 850418-42-7), which, while also a solid, lacks the stabilizing counterion and may exhibit greater hygroscopicity or decomposition sensitivity [1]. The molecular weight difference between the hydrobromide salt (288.18 g/mol) and the hydrochloride salt (243.73 g/mol) also directly impacts the molar mass used in reaction stoichiometry calculations, a critical factor in precise synthetic planning [2].

Solid-State Chemistry Process Chemistry Formulation

Spasmolytic and CNS Drug Intermediate

The diethylamino-phenylacetic acid core is a recognized pharmacophore in the development of spasmolytic and CNS-active agents [1]. Specifically, the 2-[2-(diethylamino)ethylamino]-2-phenylacetic acid moiety, a direct structural relative of the target compound, is the central motif in camylofin, a clinically used antispasmodic drug with quantifiable activity in relieving smooth muscle spasms . The target hydrobromide salt serves as a foundational building block for accessing this pharmacologically relevant chemical space, a role for which simpler phenylacetic acid derivatives (e.g., CAS 103-82-2) lack the requisite α-substitution [REFS-1, REFS-3].

Medicinal Chemistry Drug Discovery Pharmacology

2-(Diethylamino)-2-phenylacetic Acid Hydrobromide: Key Applications


Synthesis of Spasmolytic & CNS Candidates

This compound is the preferred starting material for the parallel synthesis of libraries of α,α-disubstituted amino acid derivatives aimed at identifying new spasmolytic or CNS-active leads. Its defined purity (95% by NMR, HPLC, GC) and stable hydrobromide salt form ensure consistent reaction outcomes and minimize purification artifacts during structure-activity relationship (SAR) exploration . The established link between this core structure and the clinically relevant camylofin series provides a strong rationale for its use in drug discovery campaigns focused on smooth muscle relaxation and CNS modulation .

Scalable Synthesis of API Intermediates

In the development of scalable synthetic processes for active pharmaceutical ingredient (API) intermediates, the hydrobromide salt is the optimal choice due to its favorable physical properties (non-hygroscopic powder, ambient storage) . This facilitates easier handling in kilogram-scale operations and ensures reliable process mass balance calculations, which are directly impacted by the precise molecular weight of the salt form (288.18 g/mol) . Substitution with a less stable or less well-characterized salt could introduce batch-to-batch variability that is unacceptable in a regulated manufacturing environment.

Reference Standard for Related Substance Testing

The availability of comprehensive batch-specific analytical data (NMR, HPLC, GC) for 2-(diethylamino)-2-phenylacetic acid hydrobromide makes it suitable as a secondary reference standard or a system suitability test compound in analytical method development . It can be used to validate chromatographic methods for the detection of related impurities in more complex reaction mixtures or final drug substances, leveraging its well-characterized purity profile to establish method performance parameters such as limit of detection (LOD) and limit of quantitation (LOQ).

Salt Form Impact on Pharmacokinetics

For fundamental research in pharmaceutics, 2-(diethylamino)-2-phenylacetic acid hydrobromide serves as a well-defined model compound to study the impact of salt form selection on key biopharmaceutical properties. Researchers can compare its aqueous solubility, dissolution rate, and permeability against those of the free acid (CAS 850418-42-7) and hydrochloride salt (CAS 850418-42-7) [REFS-1, REFS-3]. Such studies are essential for building predictive models of in vivo performance and for guiding salt selection strategies in drug development.

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